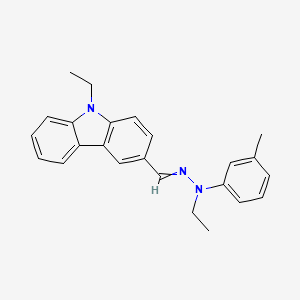

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone

Description

Chemical Identity and Nomenclature

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is definitively characterized by its Chemical Abstracts Service registry number 81380-24-7, establishing its unique identity within the global chemical database. The compound's molecular formula C₂₄H₂₅N₃ indicates a relatively complex organic structure containing twenty-four carbon atoms, twenty-five hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 355.49 grams per mole. This molecular composition reflects the compound's hybrid nature, incorporating both carbazole and hydrazone structural elements that contribute to its distinctive chemical properties.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline. Alternative naming systems provide additional descriptive clarity, including the designation 9-Ethyl-3-[N-ethyl-N-(m-tolyl)hydrazonomethyl]carbazole, which emphasizes the structural relationship between the carbazole core and the hydrazone substituent. The meta-tolyl designation specifically indicates the positioning of the methyl group on the phenyl ring, distinguishing this compound from its ortho- and para-isomers, which possess different physical and chemical properties due to steric and electronic effects.

Table 1: Chemical Identification Parameters

The compound's physical characteristics include a melting point range of 134.0 to 138.0 degrees Celsius, indicating its solid state at room temperature. The substance appears as a light yellow to yellow powder or crystalline material, suggesting the presence of conjugated aromatic systems that contribute to its chromophoric properties. High-performance liquid chromatography analysis confirms purity levels exceeding 98.0 percent, establishing the compound's suitability for research applications requiring high chemical purity.

Historical Development and Discovery

The historical development of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is intrinsically linked to the broader evolution of carbazole chemistry, which began in the nineteenth century with the pioneering work of German chemists. Carl Graebe and Carl Glaser first isolated carbazole from coal tar in 1872, establishing the foundation for understanding this important class of heterocyclic compounds. This initial discovery opened new avenues for chemical research that would eventually lead to the synthesis of numerous carbazole derivatives, including the specific hydrazone compound under investigation.

The development of synthetic methodologies for carbazole derivatives received significant advancement through the work of Edmund Drechsel in 1888 and Walther Borsche in 1908, who described the Borsche-Drechsel cyclization reaction. This synthetic approach involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to produce tetrahydrocarbazoles, which can subsequently be oxidized to yield carbazole compounds. The mechanistic understanding of this reaction, which proceeds through a series of proton transfers and sigmatropic rearrangements similar to the Fischer indole synthesis, provided chemists with reliable methods for constructing carbazole frameworks.

The specific aldehyde precursor, 9-ethyl-9H-carbazole-3-carbaldehyde, was first synthesized and characterized in 2010 as an intermediate compound during investigations into new luminescent materials. Researchers at Northwest Agriculture and Forestry University successfully prepared this compound through formylation reactions using N,N-dimethylformamide and phosphorus oxychloride under controlled conditions. The synthetic protocol involved dissolving 9-ethyl-9H-carbazole in N,N-dimethylformamide, cooling the mixture to 273 Kelvin, and slowly adding a solution of phosphorus oxychloride, followed by stirring for ten hours before workup procedures.

Table 2: Historical Milestones in Carbazole Chemistry

The advancement from simple carbazole compounds to sophisticated hydrazone derivatives reflects the continuous evolution of organic synthetic methodology and the growing understanding of structure-activity relationships in heterocyclic chemistry. Patent literature from the late twentieth century demonstrates increasing interest in carbazole hydrazones for electrophotographic applications, indicating the recognition of these compounds' unique electronic properties. These developments established the foundation for contemporary research into carbazole-based materials for various technological applications.

Structural Classification Within the Carbazole Family

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone occupies a distinctive position within the carbazole family hierarchy, representing a complex derivative that incorporates multiple functional groups onto the basic carbazole framework. Carbazole itself constitutes an aromatic heterocyclic organic compound featuring a tricyclic structure composed of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This fundamental architecture provides the structural foundation upon which various substituents can be introduced to modify the compound's physical, chemical, and biological properties.

The carbazole framework in this compound is substituted at the nitrogen position with an ethyl group, classifying it as a 9-ethylcarbazole derivative. This N-alkylation significantly influences the compound's electronic properties by affecting the electron density distribution throughout the aromatic system. The ethyl substituent at position 9 enhances the compound's lipophilicity and can influence its interactions with other molecules through steric and electronic effects. Additionally, the presence of the ethyl group affects the compound's crystalline packing arrangements and intermolecular interactions, as evidenced by crystallographic studies of related compounds.

The aldehyde functionality at position 3 of the carbazole ring represents another crucial structural feature that defines this compound's chemical behavior. The electron-withdrawing properties of the aldehyde group create an asymmetric electronic environment within the carbazole system, leading to observable differences in carbon-nitrogen bond lengths and charge distribution. This electronic asymmetry is particularly evident in the nitrogen-carbon bond lengths, where measurements reveal N₁-C₁ = 1.372 Angstroms and N₁-C₁₂ = 1.391 Angstroms, demonstrating the influence of the aldehyde substituent on the electronic structure.

Table 3: Structural Classification Parameters

The hydrazone moiety represents the most structurally complex aspect of this compound, formed through the condensation of the aldehyde functionality with N-Ethyl-N-(m-tolyl)hydrazine. The hydrazone linkage (C=N-N) introduces additional rigidity to the molecular structure while providing opportunities for further chemical modifications. The specific substitution pattern of the hydrazine component, featuring both an ethyl group and a meta-tolyl group attached to the terminal nitrogen atom, creates a unique electronic and steric environment that distinguishes this compound from other carbazole hydrazones.

The meta-tolyl substituent introduces specific steric and electronic effects that differentiate this compound from its ortho- and para-isomers. The meta positioning of the methyl group on the phenyl ring provides an optimal balance between steric accessibility and electronic influence, affecting the compound's reactivity patterns and physical properties. This substitution pattern is particularly relevant for applications in materials science, where the precise positioning of substituents can dramatically influence bulk material properties such as thermal stability, mechanical strength, and electronic behavior.

Properties

IUPAC Name |

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRJEGJEGJEEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659908 | |

| Record name | 9-Ethyl-3-{[2-ethyl-2-(3-methylphenyl)hydrazinylidene]methyl}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81380-24-7 | |

| Record name | 9-Ethyl-3-{[2-ethyl-2-(3-methylphenyl)hydrazinylidene]methyl}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthesis

Core Reaction Mechanism

The target compound is formed through a condensation reaction between 9-ethylcarbazole-3-carboxaldehyde and N-ethyl-N-(m-tolyl)hydrazine. The aldehyde group reacts with the hydrazine’s amino group, eliminating water and forming the hydrazone linkage (C=N–N).

Reaction Equation:

$$

\text{C}{18}\text{H}{15}\text{NO} + \text{C}9\text{H}{14}\text{N}2 \rightarrow \text{C}{24}\text{H}{25}\text{N}3 + \text{H}_2\text{O}

$$

Standard Protocol

Reagents:

Procedure:

Industrial Production

Scalable Synthesis

Industrial methods emphasize cost efficiency and reproducibility:

Reaction Optimization

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | DABCO | 85 | 86 | |

| DMF | NaH | 90 | 78 | |

| Toluene | Phase-transfer | 80 | 72 |

Polar aprotic solvents (e.g., DMF) improve solubility but require higher temperatures. Catalysts like DABCO reduce side reactions compared to base-mediated conditions.

Purification Techniques

Column Chromatography

Chemical Reactions Analysis

Types of Reactions

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents, especially anti-cancer drugs. Its unique structural properties enhance biological activity, making it a valuable component in drug formulation. The compound has been studied for its antitumor effects, particularly in melanoma therapy, where it has shown selective inhibition of cancer cell growth without affecting normal cells .

Organic Synthesis

Versatile Building Block:

In organic chemistry, 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone serves as a versatile building block for synthesizing complex organic molecules. This capability allows chemists to explore new chemical pathways and reactions efficiently, facilitating the development of novel compounds .

Material Science

Advanced Material Formulation:

The compound is utilized in the formulation of advanced materials, including polymers and coatings. Its stability and reactivity contribute to improved performance characteristics such as durability and environmental resistance. This application is essential for developing materials used in electronics and protective coatings .

Analytical Chemistry

Reagent for Detection:

As a reagent in analytical chemistry, this hydrazone aids in the detection and quantification of various chemical substances. Its chemical properties enhance the sensitivity and selectivity of analytical methods, making it useful in laboratories focusing on chemical analysis .

Biological Research

Investigating Biological Processes:

In biological research, the compound is employed to study enzyme interactions and metabolic pathways. These studies are crucial for understanding biological mechanisms and can lead to significant insights in drug discovery and development .

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of a related carbazole derivative, demonstrating its ability to reactivate the p53 pathway in melanoma cells. This finding suggests that similar compounds like 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone may have therapeutic potential against cancers with wild-type p53 .

Case Study 2: Synthesis of Complex Molecules

Research highlighted the use of this hydrazone in synthesizing complex organic molecules that have applications in drug development. The efficiency of this compound as a building block was pivotal in streamlining synthetic routes for various pharmacologically active compounds .

Mechanism of Action

The mechanism of action of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers: o-Tolyl vs. m-Tolyl vs. Phenyl Derivatives

The position of the methyl group on the tolyl ring and the choice of aryl substituents significantly influence physicochemical properties and applications. Key comparisons include:

Key Observations :

- Electronic Effects : The m-tolyl group’s electron-donating methyl group at the meta position may enhance resonance stabilization of the hydrazone moiety compared to the phenyl analog.

- Regulatory Classification : All derivatives fall under HS code 293399090 ("Other heterocyclic compounds with nitrogen hetero-atom(s)"), indicating similar regulatory handling .

Functional Group Variations: Hydrazone vs. Oxadiazole Derivatives

Carbazole-based 1,3,4-oxadiazole derivatives (e.g., compounds in ) share the carbazole core but differ in the heterocyclic linker:

Key Insight : While hydrazones prioritize structural versatility for molecular recognition, oxadiazoles offer enhanced metabolic stability and diverse bioactivity, making them more prominent in drug discovery .

Substituent Variations: Ethyl vs. Methyl vs. Benzyl Groups

The nature of the alkyl/aryl groups on the hydrazone nitrogen alters solubility and intermolecular interactions:

Biological Activity

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological activity, focusing on its antitumor properties and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C24H25N3

- Molecular Weight : 355.485 g/mol

- CAS Number : 81380-24-7

- Appearance : Yellow crystalline powder

- Purity : ≥98.0% (HPLC)

Biological Activity Overview

The biological activity of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone has been explored primarily in the context of its antitumor effects. Research indicates that carbazole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines.

Antitumor Activity

A notable study evaluated the antitumor efficacy of related carbazole derivatives, particularly focusing on their mechanism involving the p53 tumor suppressor pathway. The findings suggest that these compounds can selectively inhibit the growth of melanoma cells while sparing normal melanocytes. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

-

Mechanism of Action :

- Induction of apoptosis in tumor cells.

- Upregulation of caspase activities.

- Reactivation of the p53 signaling pathway.

-

Selectivity :

- Strong inhibitory effects on BRAF-mutated and wild-type melanoma cells.

- Minimal impact on normal human primary melanocytes.

Data Table: Biological Activity Summary

Case Study 1: Melanoma Treatment

A study published in PMC demonstrated that a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, exhibited potent antitumor activity against melanoma. The compound induced apoptosis in melanoma cells through the activation of the p53 pathway, which is frequently mutated in various cancers but remains functional in many melanoma cases. This suggests that derivatives like 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone may also have similar therapeutic potential .

Case Study 2: Structure-Activity Relationship

Research into structure-activity relationships (SAR) among carbazole derivatives indicated that modifications to the hydrazone moiety significantly influenced biological activity. Compounds with enhanced hydrogen bonding interactions showed improved antibacterial and antitumor properties, highlighting the importance of molecular structure in determining biological efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone in laboratory settings?

Methodological Answer:

Synthetic optimization requires attention to:

- Molar ratios : For alkylation steps, a molar ratio of 1:4 (precursor:ethylating agent) is recommended to maximize yield while minimizing by-products .

- Catalysts : Potassium iodide (KI) and phase-transfer catalysts like hexadecyl trimethyl ammonium bromide (0.01–0.1 wt%) enhance reaction efficiency in acetonitrile .

- Reaction time and solvent : Acetonitrile as a solvent at 0.5 M concentration for 9 hours achieves yields >85% .

- Characterization : Use , , and FT-IR to confirm hydrazone bond formation and substitution patterns .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic techniques :

- X-ray crystallography : Resolve bond angles and dihedral angles for the hydrazone moiety (e.g., C=N bond length ~1.28 Å) .

Advanced: What methodological challenges arise when analyzing photophysical properties of this compound for optoelectronic applications?

Methodological Answer:

- Solvent polarity effects : Fluorescence quenching in polar solvents (e.g., DMF vs. toluene) due to charge-transfer transitions requires controlled solvent environments .

- Aggregation studies : Use UV-vis spectroscopy (300–500 nm) to monitor π-π stacking in thin films. Compare extinction coefficients in monomeric vs. aggregated states .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) and validate experimental absorption bands .

Advanced: How do researchers reconcile discrepancies in reported synthetic yields across studies?

Data Contradiction Analysis:

- Catalyst variability : Studies using KI vs. NaI report yield differences of 10–15% due to iodide ion mobility .

- By-product formation : Chlorinated by-products in traditional cyclohexanone routes (yield ~70%) vs. acetonitrile-based alkylation (yield ~86%) highlight solvent-dependent pathways .

- Temperature control : Exothermic reactions at >80°C may degrade the hydrazone bond, necessitating isothermal conditions .

Advanced: What methodologies are recommended for studying coordination chemistry with transition metals?

Methodological Answer:

- Ligand design : The hydrazone’s N,N’-donor sites bind Cu(II) or Co(II). Use molar ratios (ligand:metal = 2:1) in ethanol/water under reflux .

- Characterization :

- EPR spectroscopy : Detect paramagnetic Cu(II) complexes (g ~2.2, g ~2.0) .

- Magnetic susceptibility : SQUID magnetometry confirms antiferromagnetic coupling in dimeric complexes .

- Bioactivity assays : Test antibacterial activity (e.g., MIC values against S. aureus) via broth microdilution .

Basic: What stability precautions are necessary for handling this compound?

Methodological Answer:

- Thermal stability : Decomposition occurs above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Moisture sensitivity : Use desiccants (silica gel) in storage environments; Karl Fischer titration monitors water content (<0.1%) .

- HPLC purity checks : Reverse-phase C18 columns (MeCN:HO = 70:30) ensure >98% purity post-synthesis .

Advanced: How can researchers leverage this compound in nonlinear optical (NLO) material development?

Methodological Answer:

- Hyperpolarizability measurements : Use Kurtz-Perry powder technique with Nd:YAG laser (1064 nm) to quantify second-harmonic generation (SHG) efficiency .

- Thin-film fabrication : Spin-coating (2000 rpm, 30 sec) on ITO glass followed by annealing (120°C, 1 hr) enhances crystallinity for electro-optical testing .

- Theoretical modeling : Time-Dependent DFT (TDDFT) predicts charge-transfer transitions critical for NLO response .

Basic: What are the best practices for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous flow reactors reduce exothermic risks and improve mixing efficiency at higher volumes .

- In-line monitoring : Use FT-IR probes to track reaction progress and automate quenching at >90% conversion .

- Purification : Flash chromatography (silica gel, hexane:ethyl acetate = 4:1) or recrystallization (toluene) removes unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.